molecular formula C21H23N3O3S B3018396 N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide CAS No. 892262-72-5

N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide

Cat. No. B3018396
CAS RN: 892262-72-5
M. Wt: 397.49
InChI Key: QMJVLHBBMMGACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Inhibitors

  • A study outlined the synthesis of N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, evaluating their effects on platelet aggregation. This research could be indicative of methods relevant to derivatives of the specified compound (Okuda et al., 2011).
  • Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) detailed its design and synthesis as a histone deacetylase inhibitor, highlighting the compound's potential in cancer therapy (Zhou et al., 2008).

Antimicrobial and Antitumor Activities

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing remarkable anti-inflammatory and analgesic activities. This suggests potential research applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).
  • Enaminones were used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This underscores the potential of enaminones in medicinal chemistry and drug discovery (Riyadh, 2011).

Biological Evaluation and Chemical Properties

  • A study on the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provided insights into their therapeutic potential, emphasizing the importance of structure-activity relationships in drug design (Rahmouni et al., 2016).
  • Research on the synthesis, antimicrobial, and cytotoxic activities of pyrimidinyl benzoxazole, benzothiazole, and benzimidazole highlighted their significant potential against certain microbial strains and cancer cell lines, further expanding the scope of applications for these compounds (Seenaiah et al., 2014).

properties

IUPAC Name

N-cycloheptyl-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-19(22-16-5-3-1-2-4-6-16)15-9-7-14(8-10-15)13-24-20(26)18-17(11-12-28-18)23-21(24)27/h7-12,16H,1-6,13H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJVLHBBMMGACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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